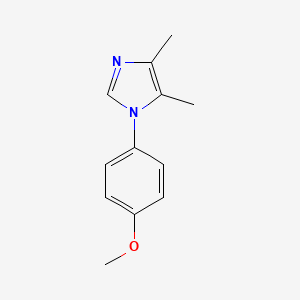
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 4-methoxyphenyl group and two methyl groups at positions 4 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole typically involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of ammonium acetate. The reaction proceeds through a multi-step process, including the formation of an intermediate Schiff base, followed by cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products:
- Oxidation of the methoxy group yields 4-methoxybenzoic acid.
- Reduction of the imidazole ring forms dihydroimidazole derivatives.
- Substitution reactions introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1H-imidazole: Lacks the two methyl groups, resulting in different chemical and biological properties.
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring, leading to distinct reactivity and applications.
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-triazole: Contains a triazole ring, offering different pharmacological and chemical properties.
Uniqueness: 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4,5-dimethylimidazole |
InChI |
InChI=1S/C12H14N2O/c1-9-10(2)14(8-13-9)11-4-6-12(15-3)7-5-11/h4-8H,1-3H3 |
InChI Key |
DRMLCJKTQOIBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


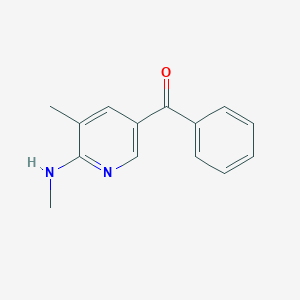

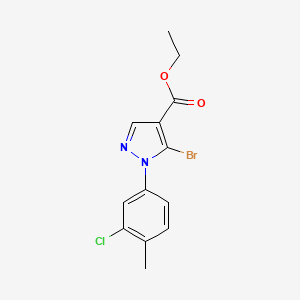
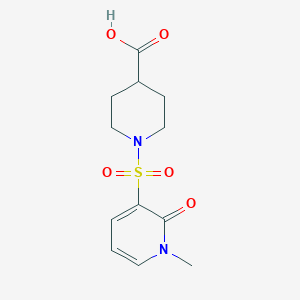
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11793908.png)


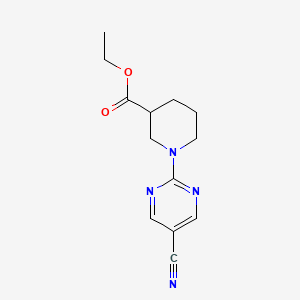

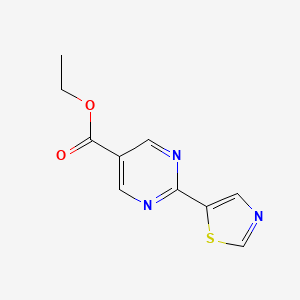
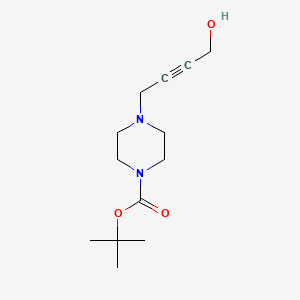
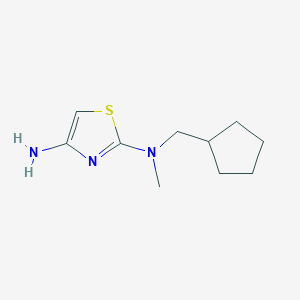
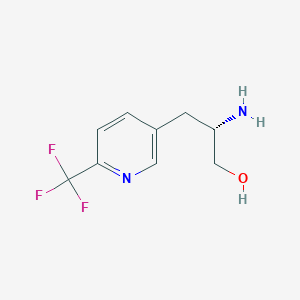
![6-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B11793950.png)
